molecular formula C22H23N3O5 B11573587 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11573587
M. Wt: 409.4 g/mol
InChI Key: HOSMFHYJRWHAKI-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxy Groups: Methoxy groups are usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions used but can include various functionalized derivatives of the original compound.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the oxazole ring and nitrile group.

    Verapamil: Contains similar methoxy groups and an aromatic structure but differs in its overall molecular framework.

Uniqueness

The uniqueness of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H23N3O5/c1-26-16-5-7-17(8-6-16)29-14-21-25-18(13-23)22(30-21)24-11-10-15-4-9-19(27-2)20(12-15)28-3/h4-9,12,24H,10-11,14H2,1-3H3

InChI Key

HOSMFHYJRWHAKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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